N-(2-aminoethyl)-2-(methylamino)benzamide
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Overview
Description
N-(2-aminoethyl)-2-(methylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminoethyl group and a methylamino group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-(methylamino)benzamide typically involves the reaction of 2-(methylamino)benzoic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(2-aminoethyl)-2-(methylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-(methylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or blocking receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)benzamide: Lacks the methylamino group, which may affect its binding affinity and activity.
2-(methylamino)benzamide: Lacks the aminoethyl group, which may influence its solubility and reactivity.
N-(2-aminoethyl)-2-(dimethylamino)benzamide: Contains an additional methyl group, which may enhance its lipophilicity and metabolic stability.
Uniqueness
N-(2-aminoethyl)-2-(methylamino)benzamide is unique due to the presence of both the aminoethyl and methylamino groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-(methylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12-9-5-3-2-4-8(9)10(14)13-7-6-11/h2-5,12H,6-7,11H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDWDGJVBBBKHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734213 |
Source
|
Record name | N-(2-Aminoethyl)-2-(methylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174878-15-0 |
Source
|
Record name | N-(2-Aminoethyl)-2-(methylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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